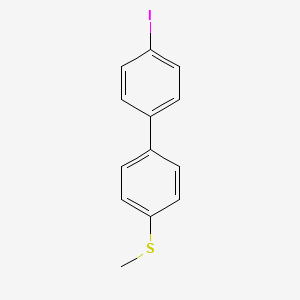![molecular formula C13H16BrNO2S B12514913 N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide CAS No. 686348-39-0](/img/structure/B12514913.png)
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is an organic compound with the molecular formula C13H16BrNO2S. This compound is characterized by the presence of a bromocyclohexene ring attached to a phenyl group, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide typically involves the following steps:
Bromination: The starting material, cyclohexene, undergoes bromination to form 2-bromocyclohexene.
Coupling Reaction: The 2-bromocyclohexene is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This is achieved by reacting the coupled product with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromocyclohexene ring to a cyclohexane ring.
Substitution: The bromine atom in the cyclohexene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The bromocyclohexene ring and the methanesulfonamide group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-chlorocyclohexen-1-yl)phenyl]methanesulfonamide
- N-[2-(2-fluorocyclohexen-1-yl)phenyl]methanesulfonamide
- N-[2-(2-iodocyclohexen-1-yl)phenyl]methanesulfonamide
Uniqueness
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Numéro CAS |
686348-39-0 |
|---|---|
Formule moléculaire |
C13H16BrNO2S |
Poids moléculaire |
330.24 g/mol |
Nom IUPAC |
N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H16BrNO2S/c1-18(16,17)15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9,15H,2,4,6,8H2,1H3 |
Clé InChI |
UQSKIVJBNYQVTO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC=C1C2=C(CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)

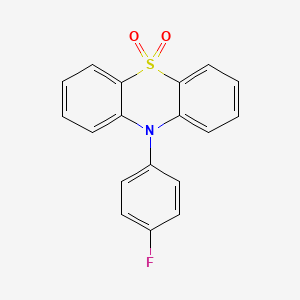

![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)
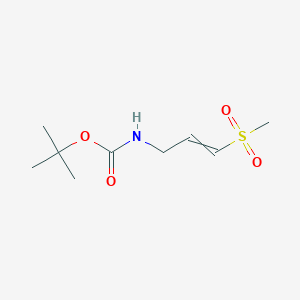
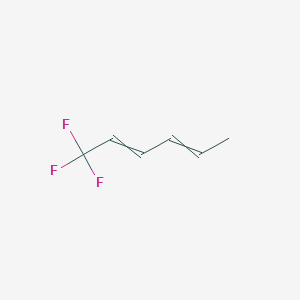

![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
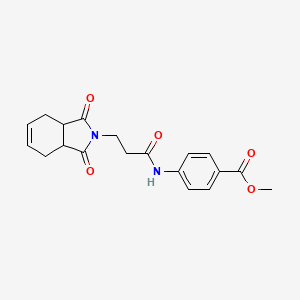
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)

